N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Salt Stability Chiral Intermediate Synthetic Chemistry

This mono-hydrochloride salt (CAS 1624261-23-9) provides markedly higher aqueous solubility than the free base, enabling homogeneous amide coupling and consistent in vitro/in vivo dosing. The N-methyl acetamide pyrrolidine core is a validated privileged scaffold for CNS penetration (Takeda SSTR4 modulator patents) and oral antimalarial efficacy (ED₉₀ <10 mg/kg). Room-temperature storage stability and lot-to-lot consistency reduce variables in SAR studies and preclinical development.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1624261-23-9
Cat. No. B3107819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
CAS1624261-23-9
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCNC1.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H
InChIKeyDZPRWZNOJJPSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride (CAS 1624261-23-9) Properties and Procurement Specifications


N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a pyrrolidine-based amide derivative characterized by an N-methyl acetamide group on a pyrrolidine ring, with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . It is commonly supplied as a hydrochloride salt, which enhances its water solubility and facilitates its use in aqueous synthetic and biological workflows . The compound is primarily utilized as a synthetic building block and chiral intermediate in medicinal chemistry and drug discovery programs, particularly for the development of central nervous system (CNS) agents, antimalarials, and SSTR4 modulators [1][2]. It is available from various chemical suppliers with a typical purity specification of ≥97-98% and recommended storage at 0-8°C for the free base or room temperature for the hydrochloride salt [3].

Why N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride Cannot Be Substituted by Generic Analogs in Research Protocols


Substituting N-methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride with its free base (CAS 79286-87-6) or other pyrrolidine acetamide derivatives introduces significant variability in solubility, stability, and biological activity that can compromise experimental reproducibility . The hydrochloride salt form confers substantially higher aqueous solubility compared to the free base, a critical factor for consistent dosing in in vitro assays and in vivo studies . Furthermore, the N-methyl substitution pattern on the acetamide group, in contrast to unsubstituted acetamide analogs, has been shown to alter pharmacokinetic properties and oral efficacy in antimalarial mouse models, demonstrating that subtle structural changes within this scaffold yield functionally distinct pharmacological profiles [1]. Even within the same compound, the mono-hydrochloride salt form (CAS 1624261-23-9) exhibits different stability characteristics than the dihydrochloride variant, as documented in patent literature [2]. Consequently, generic substitution without rigorous analytical and biological validation risks introducing uncharacterized variables that can derail structure-activity relationship studies, synthetic route optimization, and preclinical development timelines.

Quantitative Differentiation Evidence for N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride (CAS 1624261-23-9)


Enhanced Stability of Dihydrochloride Salt Over Mono-Hydrochloride Salt

The dihydrochloride salt of (S)-N-methyl-N-(pyrrolidin-3-yl)acetamide demonstrates significantly greater stability than the mono-hydrochloride salt (CAS 1624261-23-9). The mono-hydrochloride salt is reported to be unstable and difficult to store and transport [1]. In contrast, the dihydrochloride salt was found to be 'more stable' and 'may be convenient to produce, store and transport' [1]. This differential stability highlights the critical importance of salt form selection in procurement and experimental design.

Salt Stability Chiral Intermediate Synthetic Chemistry

Water Solubility Advantage of Hydrochloride Salt vs. Free Base

The hydrochloride salt of N-methyl-N-(pyrrolidin-3-yl)acetamide (CAS 1624261-23-9) exhibits significantly enhanced water solubility compared to the free base (CAS 79286-87-6). The free base is a yellow liquid with limited aqueous solubility , while the hydrochloride salt is described as 'typically more soluble in water, which can facilitate its use in various applications, including pharmaceuticals' . This solubility enhancement is a direct consequence of salt formation with HCl.

Solubility Salt Selection Aqueous Formulation

Improved Oral Efficacy and Pharmacokinetics of Acetamide Pyrrolidines vs. Carboxamide Homologs

In a class-level comparison of 4-aryl pyrrolidine antimalarial agents, acetamide pyrrolidines (structurally related to N-methyl-N-(pyrrolidin-3-yl)acetamide) demonstrated superior pharmacokinetic properties and improved oral efficacy compared to their carboxamide homologs. Specifically, 'Unlike their carboxamide homologues, acetamide pyrrolidines do not require a third chiral center to be potent inhibitors of P. falciparum and have good pharmacokinetic properties and improved oral efficacy in a mouse model of malaria' [1]. The lead compound (-)-32a (CWHM-1552) achieved an in vitro IC₅₀ of 51 nM in the P. falciparum 3D7 assay and an in vivo ED₉₀ of <10 mg/kg/day in a murine P. chabaudi model [1].

Antimalarial Pharmacokinetics Oral Bioavailability

SSTR4 Modulation Potential of N-(Pyrrolidin-3-yl)acetamide Derivatives

Patent EP-4499224-A1, assigned to Takeda Pharmaceuticals, discloses N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives as modulators of somatostatin receptor 4 (SSTR4) for the treatment of Alzheimer's disease [1]. The patent establishes that the pyrrolidine-3-yl acetamide scaffold is a privileged chemotype for SSTR4 modulation, a receptor 'abundantly expressed in the central nervous system' and 'highly conserved' across species, with 'strongest expression in the pyramidal neurons in the cortex and in the CA1 region of the hippocampus' [1]. While the patent covers a broad genus, the core pyrrolidine-3-yl acetamide motif is a key structural requirement for SSTR4 binding.

SSTR4 Alzheimer's Disease CNS Modulation

Optimal Research and Industrial Applications for N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride (CAS 1624261-23-9)


Chiral Intermediate for CNS Drug Synthesis

The compound serves as a chiral intermediate for synthesizing SSTR4 modulators targeting Alzheimer's disease, as disclosed in Takeda's patent portfolio [1]. The pyrrolidin-3-yl acetamide core is a privileged scaffold for CNS penetration and receptor binding. Procurement of the hydrochloride salt ensures optimal solubility and stability during multi-step synthetic sequences.

Antimalarial Drug Discovery Scaffold Optimization

The acetamide pyrrolidine chemotype, as exemplified by lead compound (-)-32a (CWHM-1552) with an IC₅₀ of 51 nM against P. falciparum 3D7 and an ED₉₀ <10 mg/kg/day in a murine malaria model, demonstrates superior oral efficacy compared to carboxamide homologs [2]. This scaffold is a validated starting point for developing new antimalarial agents with improved pharmacokinetic profiles.

Aqueous-Phase Synthetic Transformations

The hydrochloride salt form provides enhanced water solubility relative to the free base, enabling homogeneous reaction conditions in aqueous media . This is particularly advantageous for amide coupling, reductive amination, and other transformations that benefit from aqueous solubility or biphasic conditions, reducing the need for organic co-solvents.

Stability-Critical Long-Term Research Programs

For research programs requiring long-term storage and consistent lot-to-lot performance, the differential stability between the mono-hydrochloride salt (CAS 1624261-23-9) and the dihydrochloride salt must be carefully considered [3]. While the dihydrochloride salt offers superior stability, the mono-hydrochloride salt remains a viable option when used within defined stability windows and storage conditions (e.g., room temperature storage [4]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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